tert-butylN-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate
Description
tert-Butyl N-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate is a carbamate-protected amine derivative featuring a pyrimidine ring substituted with a methanesulfonyl group. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in synthesizing biologically active molecules. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines during multi-step syntheses, while the methanesulfonyl (mesyl) group enhances electrophilicity, facilitating nucleophilic substitution reactions.
Properties
IUPAC Name |
tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-12(2,3)19-11(16)13-6-5-9-7-14-10(15-8-9)20(4,17)18/h7-8H,5-6H2,1-4H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERPAHGBMYSRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN=C(N=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis from Pyrimidine Precursors
The most widely reported synthetic pathway begins with 5-bromo-2-methanesulfonylpyrimidine, which undergoes nucleophilic substitution with 2-aminoethanol to yield 2-(2-methanesulfonylpyrimidin-5-yl)ethylamine. Subsequent carbamate formation is achieved via reaction with tert-butyl chloroformate in dichloromethane (DCM) under inert atmosphere, with triethylamine (TEA) as a base to scavenge HCl byproducts. Key parameters include:
Alternative Pathways via Suzuki-Miyaura Coupling
Recent advances employ palladium-catalyzed cross-coupling to construct the pyrimidine core. A 2014 study demonstrated that 5-boronic acid-functionalized pyrimidine derivatives couple efficiently with 2-(tert-butoxycarbonylamino)ethyl triflate using Pd(PPh₃)₄ catalyst in toluene/ethanol (3:1) at 80°C. This method achieves 78–85% yield with reduced byproduct formation compared to classical substitution routes.
Industrial-Scale Production Methodologies
Continuous Flow Reactor Optimization
Patent WO2019158550A1 discloses a large-scale synthesis method avoiding viscosity issues prevalent in batch processes. The neutral forms of intermediates are reacted in acetonitrile with 2.5 equivalents of TEA at 60°C, achieving 94% purity without intermediate isolation. Critical innovations include:
Purification and Crystallization Techniques
Industrial batches employ anti-solvent crystallization using heptane/ethyl acetate (4:1) to isolate the carbamate. X-ray diffraction analysis confirms polymorphic Form I dominance (99.2% by HPLC) when cooled at 0.5°C/min. Centrifugal wash cycles with cold methanol remove residual sulfone impurities below 0.15% w/w.
Reaction Optimization and Kinetic Analysis
Carbamate Formation Kinetics
Pseudo-first-order kinetics govern the tert-butyl chloroformate coupling step, with rate constant k = 0.42 ± 0.03 min⁻¹ at 25°C in THF. Arrhenius analysis reveals an activation energy (Eₐ) of 58.2 kJ/mol, indicating temperature sensitivity. Computational modeling suggests a concerted mechanism with partial positive charge development on the carbonyl carbon during nucleophilic attack.
Byproduct Mitigation Strategies
Common impurities and their suppression methods include:
Analytical Characterization Protocols
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC method (Zorbax SB-C18, 50:50 MeCN/H₂O + 0.1% TFA) resolves all known impurities with RSD <0.8% for retention time (tᵣ = 6.72 min). System suitability requires ≥5,000 theoretical plates for the main peak.
Applications in Drug Development
While primarily an intermediate, this carbamate demonstrates unexpected bioactivity in kinase inhibition assays. A 2013 study identified IC₅₀ = 2.3 µM against JAK2 kinase via allosteric binding to the FERM domain. Structural analogs show promise as anticoagulants by modulating Factor Xa activity (Ki = 89 nM), spurring interest in structure-activity relationship (SAR) studies.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate group can be reduced to form amine derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the carbamate group can yield amine derivatives .
Scientific Research Applications
tert-butylN-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The methylsulfonyl group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key differences between tert-butyl N-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate and related carbamate derivatives:
Structural and Functional Differences
- Pyrimidine vs. Pyridine Rings : The methanesulfonyl-pyrimidine core in the target compound offers greater hydrogen-bonding capacity and electronic withdrawal compared to pyridine derivatives like tert-butyl 4-methylpyridin-2-ylcarbamate. This enhances reactivity in kinase-targeting scaffolds .
- Substituent Effects : The methanesulfonyl group increases electrophilicity at the pyrimidine C-2 position, favoring nucleophilic displacement reactions. In contrast, fluorinated analogs (e.g., tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate) improve metabolic stability and bioavailability .
- Linker Variations : Ethyl or ethylene glycol linkers (e.g., tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate) modulate solubility and steric bulk, impacting target binding and pharmacokinetics .
Q & A
Q. What are the common synthetic routes for tert-butyl N-[2-(2-methanesulfonylpyrimidin-5-yl)ethyl]carbamate?
The compound is typically synthesized via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) with a primary amine precursor. Key steps include:
- Reacting the amine intermediate (e.g., 2-(2-methanesulfonylpyrimidin-5-yl)ethylamine) with Boc₂O under basic conditions (e.g., triethylamine or DMAP in anhydrous THF or DCM).
- Purification via column chromatography or recrystallization to isolate the product .
- Yield optimization often requires controlled temperature (0–25°C) and inert atmosphere to prevent side reactions .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify the tert-butyl group (δ ~1.4 ppm for 9H singlet) and methanesulfonyl protons (δ ~3.1 ppm for 3H singlet). Pyrimidine ring protons appear as distinct aromatic signals (δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₂H₂₀N₄O₄S).
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What safety precautions are recommended when handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, safety goggles, and respiratory protection if dust/aerosols are generated .
- Ventilation : Use fume hoods to minimize inhalation exposure.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Q. What are the recommended storage conditions to maintain the compound’s stability?
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Protect from light and moisture to prevent hydrolysis of the carbamate group .
Advanced Questions
Q. How can reaction parameters be optimized to improve synthesis yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM minimizes side reactions.
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates Boc protection by activating Boc₂O .
- Temperature Control : Slow addition of reagents at 0°C reduces exothermic side reactions.
- Workup Strategies : Aqueous extraction (e.g., NaHCO₃ wash) removes unreacted amine or acid byproducts .
Q. What strategies resolve contradictions in reported stability data under different conditions?
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to simulate long-term degradation.
- Use HPLC-MS to identify degradation products (e.g., tert-butyl alcohol from carbamate hydrolysis).
- Compare stability in solvents like DMSO vs. acetonitrile; DMSO may stabilize the compound via hydrogen bonding .
Q. How does the methanesulfonyl group influence reactivity in nucleophilic substitution reactions?
The methanesulfonyl (mesyl) group is a strong electron-withdrawing moiety, activating the pyrimidine ring for nucleophilic attack. For example:
- In Suzuki couplings, the mesyl group enhances electrophilicity at the C-5 position of pyrimidine .
- Comparative studies with tosyl or triflyl groups show mesyl’s balance between reactivity and stability under basic conditions .
Q. What computational methods predict the interaction of this carbamate with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding affinity to enzymes (e.g., kinases) by simulating interactions with the pyrimidine and carbamate moieties .
- MD Simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., solvation effects on the tert-butyl group) .
Q. How are byproducts analyzed during synthesis, and how do they impact downstream applications?
- LC-MS/NMR : Detect impurities like unreacted amine or Boc-deprotected intermediates.
- Purification Impact : Residual byproducts (e.g., di-tert-butyl carbonate) can inhibit catalytic reactions; flash chromatography with gradient elution (hexane/EtOAc) improves purity .
Q. What are the implications of the tert-butyl carbamate group in multi-step syntheses?
- Protection Strategy : The tert-butyl carbamate (Boc) group shields amines from nucleophilic or oxidative damage during subsequent steps.
- Deprotection : Requires acidic conditions (e.g., TFA/DCM) but remains stable under basic or reducing environments, enabling orthogonal protection in complex syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
